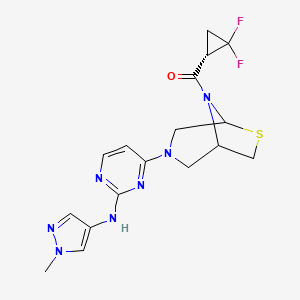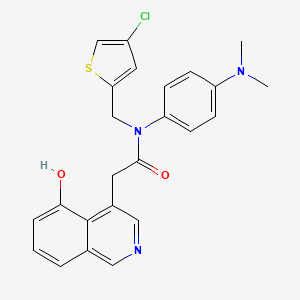
SARS-CoV-2 3CLpro-IN-19
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
SARS-CoV-2 3CLpro-IN-19 is a potent inhibitor targeting the 3-chymotrypsin-like protease (3CLpro) of the SARS-CoV-2 virus. This protease is crucial for the viral replication and transcription processes, making it an attractive target for antiviral therapies .
Preparation Methods
The synthesis of SARS-CoV-2 3CLpro-IN-19 involves several steps. Initially, cyclohexane-1,3-dione is acylated with the corresponding acid chloride in the presence of a base in chloroform. The resulting enol acylate is then isomerized to triketone by the action of acetone cyanohydrin in the presence of triethylamine in acetonitrile . Industrial production methods for this compound are still under development and optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
SARS-CoV-2 3CLpro-IN-19 undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Scientific Research Applications
SARS-CoV-2 3CLpro-IN-19 has several scientific research applications:
Chemistry: It is used as a reference compound in the development of new 3CLpro inhibitors.
Biology: It helps in studying the biological pathways and mechanisms of SARS-CoV-2.
Medicine: It is being investigated for its potential use in antiviral therapies against COVID-19.
Mechanism of Action
SARS-CoV-2 3CLpro-IN-19 exerts its effects by binding to the active site of the 3-chymotrypsin-like protease, thereby inhibiting its activity. This inhibition prevents the protease from processing viral polyproteins, which are essential for viral replication and transcription. The molecular targets and pathways involved include the viral RNA genome and the protease’s catalytic activity .
Comparison with Similar Compounds
SARS-CoV-2 3CLpro-IN-19 is unique compared to other similar compounds due to its non-covalent binding mechanism. Similar compounds include:
Nirmatrelvir: A covalent inhibitor of 3CLpro.
Ensitrelvir: Another covalent inhibitor with a different binding mechanism.
Molnupiravir: Targets the viral RNA-dependent RNA polymerase.
Remdesivir: Also targets the viral RNA-dependent RNA polymerase.
Properties
Molecular Formula |
C24H22ClN3O2S |
|---|---|
Molecular Weight |
452.0 g/mol |
IUPAC Name |
N-[(4-chlorothiophen-2-yl)methyl]-N-[4-(dimethylamino)phenyl]-2-(5-hydroxyisoquinolin-4-yl)acetamide |
InChI |
InChI=1S/C24H22ClN3O2S/c1-27(2)19-6-8-20(9-7-19)28(14-21-11-18(25)15-31-21)23(30)10-17-13-26-12-16-4-3-5-22(29)24(16)17/h3-9,11-13,15,29H,10,14H2,1-2H3 |
InChI Key |
MFBXSZVUWIECDS-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)N(CC2=CC(=CS2)Cl)C(=O)CC3=C4C(=CN=C3)C=CC=C4O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


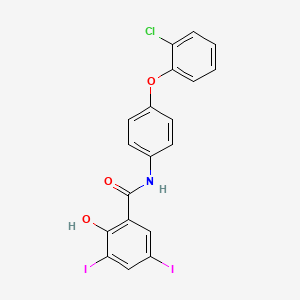
![methyl 2-[4-[[10-(10-cyano-5,9-dimethyl-7,7-dioxo-3,7λ6,11-trithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-4-yl)-5,9-dimethyl-3,7,11-trithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-4-yl]methoxymethyl]triazol-1-yl]acetate](/img/structure/B12377110.png)
![2-[[(2S,3S)-3-[(1R)-1-(3,5-dichlorophenyl)-2-hydroxyethoxy]-2-phenylpiperidin-1-yl]methyl]-3H-benzimidazole-5-carboxylic acid](/img/structure/B12377118.png)
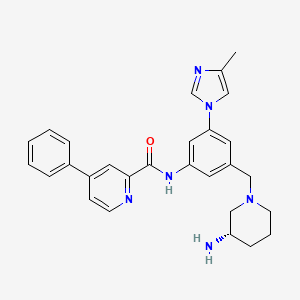
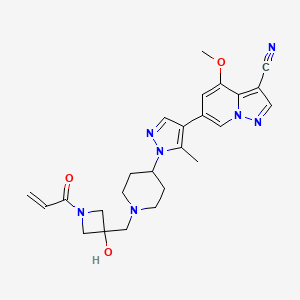
![5-[5-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl]-2H-triazole-4-carbonitrile](/img/structure/B12377137.png)
![2-[2-[2-(4-Chloroanilino)-1,3-thiazol-4-yl]-1,3-thiazol-4-yl]phenol](/img/structure/B12377139.png)
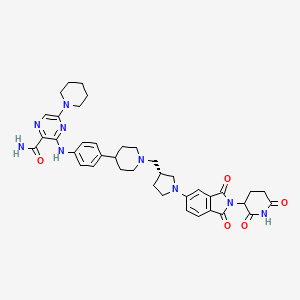
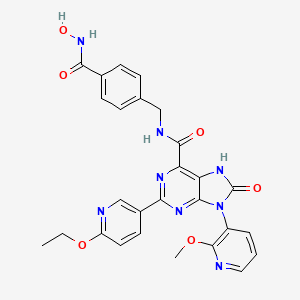
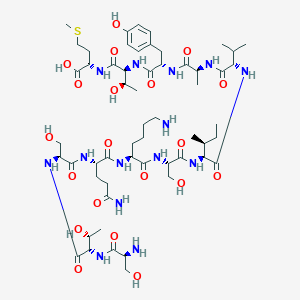

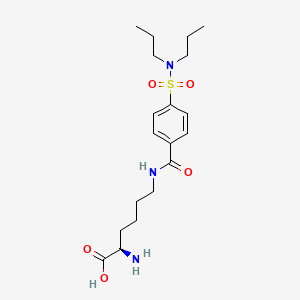
![(2S)-4-methyl-N-[(E,2S)-4-nitro-1-[(3S)-2-oxopyrrolidin-3-yl]but-3-en-2-yl]-2-[[(E)-3-phenylprop-2-enoyl]amino]pentanamide](/img/structure/B12377170.png)
